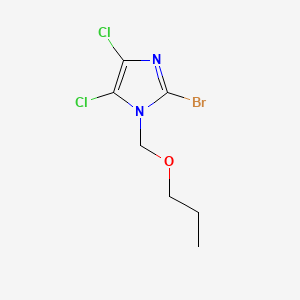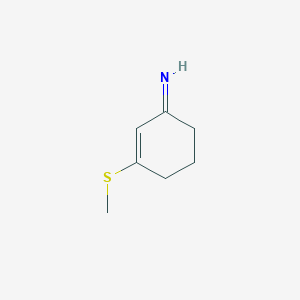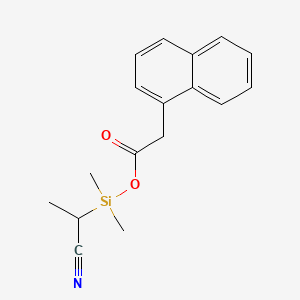
N~1~,N~2~-Dimethoxyethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Dimethoxyethanediamide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of ethanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N1,N~2~-Dimethoxyethanediamide can be synthesized through the reaction of ethanediamide with methanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of hydrogen atoms with methoxy groups.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Dimethoxyethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~2~-Dimethoxyethanediamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethanediamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br~2~) or chlorine (Cl~2~).
Major Products Formed:
Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.
Reduction: Formation of N1,N~2~-dimethylethanediamine.
Substitution: Formation of N1,N~2~-dihaloethanediamide derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Dimethoxyethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~2~-Dimethoxyethanediamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethylethylenediamine: Similar structure but with methyl groups instead of methoxy groups.
N,N’-Dimethoxypropane-1,3-diamine: Similar structure with an additional carbon in the backbone.
N,N’-Dimethoxybutane-1,4-diamine: Similar structure with two additional carbons in the backbone.
Uniqueness: N1,N~2~-Dimethoxyethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
106680-41-5 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
N,N'-dimethoxyoxamide |
InChI |
InChI=1S/C4H8N2O4/c1-9-5-3(7)4(8)6-10-2/h1-2H3,(H,5,7)(H,6,8) |
InChI-Schlüssel |
KEZFYZLGANJEQP-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)C(=O)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


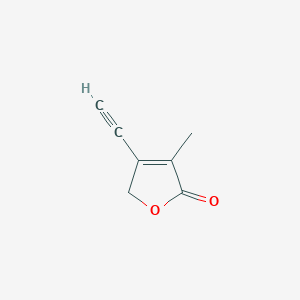
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
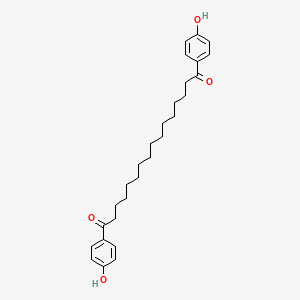

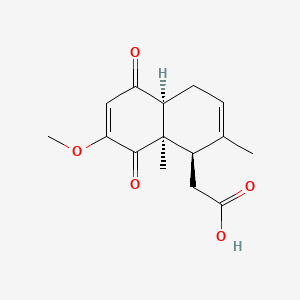
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
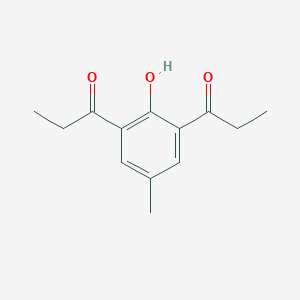
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
